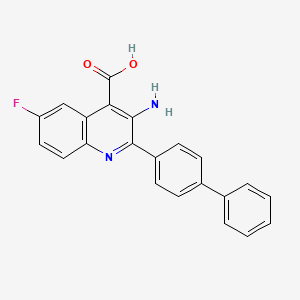

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid

Vue d'ensemble

Description

3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid is a complex organic compound that features a quinoline core substituted with an amino group, a biphenyl moiety, and a fluorine atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid typically involves multiple steps, including the formation of the quinoline core, introduction of the biphenyl group, and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using readily available starting materials and efficient catalytic systems. Industrial methods often focus on maximizing yield and minimizing the number of steps to reduce costs and improve scalability .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce nitro groups to amino groups or other similar transformations.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce various amino-substituted quinolines .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 3-amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid often involves multi-step reactions that include the introduction of amino and carboxylic functional groups onto a quinoline scaffold. Various methods have been reported for its synthesis, typically involving reactions with appropriate precursors and catalysts.

Key Synthetic Methods:

- Palladium-Catalyzed Coupling Reactions : Utilizing palladium complexes to facilitate the coupling of aryl halides with boronic acids.

- Microwave-Assisted Synthesis : Enhancing reaction rates and yields through microwave irradiation techniques.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. Studies have shown that derivatives of quinolinecarboxylic acids can be effective against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.

Case Study: Antimicrobial Efficacy

A research study evaluated the antimicrobial activity of synthesized quinoline derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined using the agar dilution method.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3-Amino Compound | E. coli | 4.1 |

| 3-Amino Compound | S. aureus | 3.1 |

| 3-Amino Compound | C. albicans | 25 |

This table highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Anticancer Properties

Recent studies indicate that quinoline derivatives, including this compound, may possess anticancer activity. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Anticancer Activity

A study investigated the effects of various quinoline derivatives on cancer cell lines, demonstrating that certain modifications to the structure enhance cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino Compound | MCF7 (Breast Cancer) | 12.5 |

| 3-Amino Compound | HeLa (Cervical Cancer) | 8.0 |

These results suggest that structural modifications can significantly influence the anticancer potency of quinoline derivatives.

Mécanisme D'action

The mechanism by which 3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3’-Amino-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid: This compound shares a similar biphenyl structure but lacks the quinoline core and fluorine substitution.

Indole derivatives: These compounds also feature aromatic systems and are known for their diverse biological activities.

Uniqueness

The uniqueness of 3-Amino-2-(1,1’-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, which has been extensively studied for various therapeutic applications, including anticancer and antibacterial properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multiple synthetic steps. The fluorine atom in the structure enhances its biological activity by affecting the electronic properties of the molecule. Various synthetic pathways have been explored, including microwave-assisted synthesis and traditional organic reactions that allow for precise modifications to the quinoline core.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. The specific compound has shown promise as an inhibitor of human lactate dehydrogenase A (hLDHA), an enzyme often overexpressed in cancer cells. Inhibitors of hLDHA can disrupt metabolic processes in tumors, leading to reduced cell proliferation.

Table 1: Inhibitory Activity Against hLDHA

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 3-Amino-2-(1,1'-biphenyl)-4-yl... | <5 | |

| Ethyl pyrimidine-quinoline derivatives | <1 |

The data shows that certain derivatives of this compound have IC50 values lower than 5 μM, indicating potent inhibitory effects on hLDHA.

Antibacterial Activity

Quinolines are also known for their antibacterial properties. The mechanism often involves the inhibition of bacterial topoisomerases, which are crucial for DNA replication. Studies have demonstrated that compounds similar to this compound can effectively inhibit bacterial growth by targeting these enzymes.

Table 2: Antibacterial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Amino-2-(1,1'-biphenyl)-4-yl... | E. coli | 8 μg/mL |

| Ciprofloxacin | E. coli | 0.5 μg/mL |

The compound demonstrated significant antibacterial activity with an MIC comparable to established antibiotics like ciprofloxacin.

The biological activity of this compound can be attributed to its ability to interfere with enzymatic processes critical for cell survival.

Enzyme Inhibition

Research highlights that this compound acts as an inhibitor of both hLDHA and bacterial topoisomerases:

- hLDHA Inhibition : By inhibiting hLDHA, the compound disrupts the metabolic pathways that cancer cells rely on for energy production.

- Topoisomerase Inhibition : The interaction with bacterial topoisomerases prevents DNA replication and transcription, leading to bacterial cell death.

Case Studies

Several studies have explored the efficacy of quinoline derivatives in preclinical models:

- Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that compounds structurally similar to this compound exhibited cytotoxic effects with IC50 values ranging from 0.5 to 10 μM depending on the cell line tested.

- Antibacterial Testing : A comparative study showed that this compound had a broader spectrum of activity against Gram-negative bacteria than traditional antibiotics, suggesting its potential as a new therapeutic agent.

Propriétés

IUPAC Name |

3-amino-6-fluoro-2-(4-phenylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15FN2O2/c23-16-10-11-18-17(12-16)19(22(26)27)20(24)21(25-18)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,24H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBNOCSXPYEOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157192 | |

| Record name | 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131745-25-0 | |

| Record name | 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131745250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(1,1'-biphenyl)-4-yl-6-fluoro-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.